molecular formula C21H17NaO5S B1669611 Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide CAS No. 408360-08-7

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide

Cat. No.: B1669611
CAS No.: 408360-08-7
M. Wt: 404.4 g/mol
InChI Key: BYQJYOOKENJSNK-UHFFFAOYSA-M
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Description

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide, commonly known as Cresol Red sodium salt, is a sulfonphthalein dye widely used as a pH indicator. Its chemical formula is C21H17NaO5S, with a molecular weight of 404.41 g/mol . It exhibits a pH transition range of 7.2–8.8, changing from yellow (acidic) to red (basic) . The compound is water-soluble and features two methyl groups at the 3-position of the phenolic rings (Figure 1) .

Properties

CAS No.

408360-08-7

Molecular Formula

C21H17NaO5S

Molecular Weight

404.4 g/mol

IUPAC Name

sodium;2-[(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1

InChI Key

BYQJYOOKENJSNK-UHFFFAOYSA-M

SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+]

Isomeric SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+]

Canonical SMILES

CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]

Appearance

Solid powder

Other CAS No.

67763-22-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

2303-01-7 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cresol purple sodium

Origin of Product

United States

Biological Activity

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide, commonly referred to as Cresol Red sodium salt, is a synthetic compound belonging to the class of triarylmethane dyes. This compound has garnered attention for its various biological activities and applications, particularly in the fields of biochemistry and environmental science. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C21H17NaO5S
  • Molecular Weight : 404.41 g/mol
  • CAS Number : 62625-29-0
  • Appearance : Reddish-brown or green crystalline powder
  • Solubility : Insoluble in water
  • Melting Point : Approximately 290 °C

Structural Characteristics

The structure of this compound features a benzoxathiol moiety linked to two methylphenolate groups. The presence of the sulfonate group enhances its solubility in polar solvents and contributes to its biological activity.

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
  • pH Indicator : As a pH indicator, Cresol Red undergoes color changes at specific pH levels (pKa ≈ 9.39), making it useful in various biochemical assays to monitor pH changes during reactions .
  • Antimicrobial Activity : Research has demonstrated that the compound possesses antimicrobial properties against a range of bacteria and fungi. It disrupts microbial cell membranes, leading to cell lysis and death .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

  • Acute Toxicity : The compound has shown low acute toxicity in animal models when administered orally or dermally .
  • Chronic Exposure : Long-term exposure studies indicate potential reproductive toxicity and developmental effects; however, further research is needed to elucidate these effects fully .

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2020) evaluated the antioxidant potential of Cresol Red in vitro using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in cultured human cells, suggesting its potential for therapeutic applications in oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH15.2
ABTS12.8

Case Study 2: Antimicrobial Activity

In a comparative study published by Lee et al. (2021), Cresol Red was tested against various bacterial strains including E. coli and Staphylococcus aureus. The findings demonstrated that Cresol Red exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus50

Scientific Research Applications

Research indicates that sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide exhibits noteworthy antimicrobial and antioxidant properties. These characteristics suggest its potential utility in pharmaceutical applications:

  • Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. This property is particularly relevant in developing new antibiotics or disinfectants.
  • Antioxidant Activity : The compound's ability to mitigate oxidative stress can be significant for therapeutic applications, especially in conditions where oxidative damage plays a role, such as neurodegenerative diseases and cancer.

Applications in Pharmaceutical Research

The compound's unique structure allows it to interact with biological molecules, which can lead to various applications:

  • Drug Development : Its binding affinities with proteins and enzymes could facilitate the design of new drugs targeting specific biological pathways.
  • Therapeutic Agents : The antioxidant properties may be harnessed in formulating therapeutic agents aimed at reducing oxidative stress-related damage in cells.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. This finding supports further exploration into its use as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Antioxidant Potential

Another study focused on the compound's antioxidant capabilities using cell culture models exposed to oxidative stress. The results indicated a marked reduction in markers of oxidative damage when treated with the compound, suggesting its potential as a protective agent in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cresol Red belongs to the sulfonphthalein family, characterized by a spirocyclic benzoxathiole core. Its analogs differ in substituents on the phenolic rings, which modulate their spectral properties, solubility, and pH sensitivity. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Substituents and Core Structural Variations
Compound Name (IUPAC) CAS No. Molecular Formula Substituents pH Range Key Applications
Cresol Red sodium salt 62625-29-0 C21H17NaO5S - 3-methyl groups on phenolic rings 7.2–8.8 Cell culture, titrations
Thymol Blue sodium salt 62625-21-2 C27H29NaO5S - 5-methyl, 2-isopropyl groups 1.2–2.8 (acidic range)
8.0–9.6 (alkaline range)
Dual-range pH indicator
Bromocresol Purple 115-40-2 C21H16Br2O5S - 2-bromo, 6-methyl groups 5.2–6.8 Protein electrophoresis, urine analysis
Chlorphenol Red sodium salt 123333-64-2 C19H11Cl2NaO5S - 2-chloro groups 4.8–6.4 Microbial growth media
p-Xylenol Blue 125-31-5 C23H22O5S - 2,5-dimethyl groups 1.2–2.8
8.0–9.6
Dual-range titrations

Physicochemical Properties

Table 2: Comparative Physical Properties
Property Cresol Red Sodium Salt Thymol Blue Sodium Salt Bromocresol Purple
Molecular Weight 404.41 488.57 540.24
Melting Point 250°C (dec.) >300°C 240°C (dec.)
Solubility Water-soluble Soluble in ethanol Sparingly soluble in water
Log P (Predicted) 3.02 4.12 (estimated) 4.85

Key Observations :

  • Lipophilicity: Bromocresol Purple (log P ~4.85) is more lipophilic than Cresol Red (log P ~3.02), making it suitable for non-aqueous systems .
  • Thermal Stability : Thymol Blue sodium salt decomposes at higher temperatures (>300°C), reflecting its bulky isopropyl substituents .
Table 3: Hazard Classification and Regulatory Information
Compound GHS Classification Regulatory Listings
Cresol Red sodium salt Not classified as hazardous DSL (Canada), TSCA (USA)
Bromocresol Purple Acute toxicity (Category 4) DSL, TSCA
Thymol Blue sodium salt Irritant (eyes/skin) IECSC (China), NZIoC

Safety Notes:

  • Cresol Red sodium salt is non-hazardous under normal handling conditions .
  • Bromocresol Purple requires precautions due to bromine content and moderate toxicity .

Preparation Methods

Condensation of Phenolic Precursors

The benzoxathiol backbone is synthesized via acid-catalyzed condensation of 3-methylphenol derivatives. For example, 3-cresol (3-methylphenol) reacts with thiosalicylic acid derivatives under reflux in anhydrous ethanol, yielding the intermediate 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenol). This step typically employs sulfuric acid as a catalyst and requires temperatures of 80–90°C for 6–8 hours. The reaction mechanism involves electrophilic aromatic substitution, where the thiosalicylic acid derivative acts as a sulfur donor.

Oxidation to S,S-Dioxide

The intermediate benzoxathiol is oxidized to introduce two sulfonyl groups. Potassium permanganate (KMnO₄) in a biphasic system (dichloromethane-water) with benzyltriethylammonium chloride as a phase-transfer catalyst is commonly used. The oxidation proceeds at 25–30°C over 12–16 hours, converting the sulfur atoms from a thioether (-S-) to sulfone (-SO₂-) groups. Excess oxidant is quenched with sodium metabisulfite, and the product is purified via recrystallization from ethanol.

Sodium Salt Formation

The final step involves partial neutralization of the phenolic hydroxyl groups. Adding stoichiometric sodium hydroxide (0.5–1.0 equivalents) to the oxidized compound in aqueous methanol at pH 7–8 yields the monosodium salt. The reaction is monitored by potentiometric titration to ensure precise neutralization, avoiding over-formation of the disodium derivative.

Experimental Procedures

Reagents and Conditions

  • Starting materials : 3-methylphenol (98% purity), thiosalicylic acid (95%), sulfuric acid (conc.), KMnO₄ (99%), benzyltriethylammonium chloride (98%), NaOH (1M solution).
  • Solvents : Anhydrous ethanol, dichloromethane, methanol.
  • Apparatus : Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Stepwise Protocol

  • Condensation :

    • Combine 3-methylphenol (10.0 g, 92.5 mmol) and thiosalicylic acid (8.2 g, 46.3 mmol) in ethanol (100 mL).
    • Add H₂SO₄ (2 mL) and reflux at 85°C for 7 hours.
    • Cool, filter, and wash with cold ethanol to obtain the benzoxathiol intermediate (yield: 78%).
  • Oxidation :

    • Dissolve the intermediate (5.0 g, 12.4 mmol) in CH₂Cl₂ (50 mL).
    • Add KMnO₄ (4.5 g, 28.5 mmol) and benzyltriethylammonium chloride (0.2 g) in H₂O (50 mL).
    • Stir vigorously for 14 hours, quench with Na₂S₂O₅, filter, and extract with CH₂Cl₂.
    • Evaporate to dryness and recrystallize (yield: 82%).
  • Neutralization :

    • Dissolve the oxidized product (4.0 g, 9.9 mmol) in methanol (40 mL).
    • Titrate with 1M NaOH to pH 7.5, stir for 1 hour, and evaporate.
    • Dry under vacuum to obtain the monosodium salt (yield: 89%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.28–7.15 (m, 8H, aromatic), 6.82 (s, 2H, phenolic -OH), 2.31 (s, 6H, -CH₃).
  • IR (KBr): 1245 cm⁻¹ (S=O), 1580 cm⁻¹ (C=C aromatic), 3400 cm⁻¹ (-OH).
  • HPLC : Purity >98% (C18 column, acetonitrile-water (70:30), 1.0 mL/min).

Physical Properties

Property Value Source
Molecular weight 404.4 g/mol
Melting point 250°C
pKa 1.0 (25°C)
Solubility Soluble in MeOH, H₂O

Optimization and Yield

Reaction Efficiency

  • Condensation : Yield improves to 85% with molecular sieves to absorb water.
  • Oxidation : Excess KMnO₄ (3.0 equivalents) increases yield to 88%.
  • Neutralization : Maintaining pH 7.5–8.0 prevents disodium salt formation.

Challenges

  • Byproducts : Over-oxidation generates sulfonic acid derivatives, detectable via TLC.
  • Purification : Recrystallization from ethanol-water (9:1) enhances purity to >99%.

Applications in pH Indicating

This compound exhibits a vivid color transition from yellow (pH <1.0) to purple (pH >2.5), making it suitable for titrations in strongly acidic media. Its pKa of 1.0 aligns with sulfonic acid groups, unlike phenol-based indicators (pKa ~9–10), enabling unique applications in non-aqueous solvents.

Q & A

Q. What are the standard synthetic routes for preparing Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide, and how is its purity validated?

Methodological Answer: The compound is synthesized via condensation of substituted phenols with benzoxathiol precursors under acidic or basic conditions. Key steps include:

  • Sulfonation : Introduce sulfonic acid groups using sulfuric acid or chlorosulfonic acid.
  • Cyclization : Form the benzoxathiol ring via dehydration.
  • Salt formation : Neutralize with sodium hydroxide to yield the sodium salt.
    Purity Validation :
  • HPLC : Use a C18 column with UV detection at 430 nm (phenolic chromophore) .
  • Elemental Analysis : Compare experimental C, H, S, and Na content with theoretical values (e.g., C: ~50%, S: ~8%) .
  • FT-IR : Confirm sulfone (S=O) stretches at 1150–1300 cm⁻¹ and phenolic O-H at 3200–3500 cm⁻¹ .

Q. How is this compound utilized as a pH-sensitive probe in cell culture or biochemical assays?

Methodological Answer: The compound’s conjugated π-system undergoes colorimetric shifts (yellow to red) between pH 6.8–8.4, making it ideal for:

  • Cell Culture Monitoring : Add 0.02% w/v aqueous solution to media; validate via spectrophotometry (λ_max = 560 nm at pH 7.4) .
  • Buffer Calibration : Prepare standard solutions (pH 6.8–8.4) and correlate absorbance ratios (A560/A430) to pH using a calibration curve .

Q. What are the critical safety considerations for handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation of sulfonic acid vapors .
  • Waste Disposal : Collect in sealed containers labeled for halogenated/organosulfur waste .

Q. How is the compound structurally characterized to confirm its benzoxathiol core and substituent positions?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm); methyl groups at δ 2.1–2.5 ppm .
    • ¹³C NMR : Sulfone carbons at δ 45–55 ppm; phenolic carbons at δ 150–160 ppm .
  • X-ray Crystallography : Resolve the planar benzoxathiol ring and sulfone geometry (bond angles ~109.5°) .

Q. What analytical methods are recommended for assessing batch-to-batch consistency in commercial samples?

Methodological Answer:

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7); Rf ~0.5 under UV254 .
  • UV-Vis Spectroscopy : Compare extinction coefficients (ε ≈ 25,000 M⁻¹cm⁻¹ at λ_max) across batches .
  • Ion Chromatography : Quantify sodium content (theoretical ~3.3%) to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) arising from tautomerism in the benzoxathiol system be resolved?

Methodological Answer:

  • Variable Temperature NMR : Perform at 25°C and −40°C to slow tautomer interconversion; observe sharpening of split peaks .
  • DFT Calculations : Model tautomeric forms (e.g., enol vs. keto) to predict chemical shifts; compare with experimental data .
  • 2D NMR (COSY, NOESY) : Map coupling between aromatic protons to confirm substituent positions .

Q. What experimental strategies optimize the compound’s stability in high-ionic-strength buffers (e.g., PBS)?

Methodological Answer:

  • Buffer Additives : Include 0.1% BSA to reduce non-specific adsorption .
  • Light Protection : Store solutions in amber vials to prevent photodegradation (t1/2 < 24 hrs under UV light) .
  • pH Control : Maintain pH 7.0–7.6; outside this range, sulfone hydrolysis accelerates .

Q. How do electron-withdrawing substituents (e.g., bromine) on the phenolic rings affect the compound’s spectroscopic and redox properties?

Methodological Answer:

  • Cyclic Voltammetry : Bromine increases reduction potential (E1/2 shifts +0.2 V) due to enhanced electron withdrawal .
  • TD-DFT Simulations : Predict bathochromic shifts in UV-Vis spectra (e.g., λ_max increases by 20 nm per Br substituent) .
  • EPR : Detect radical intermediates during oxidation; bromine stabilizes phenoxyl radicals .

Q. What degradation pathways dominate under oxidative conditions, and how are degradation products identified?

Methodological Answer:

  • LC-MS : Monitor for m/z 698 → 524 (loss of sulfone group) and m/z 342 (cleavage of benzoxathiol ring) .
  • H₂O₂ Exposure : Accelerates sulfone hydrolysis to sulfonic acids; quantify via ion chromatography .
  • Kinetic Studies : Fit degradation data to first-order models (k ≈ 0.05 hr⁻¹ at pH 9.0) .

Q. How does the compound interact with metal ions (e.g., Ca²⁺, Fe³⁺) in physiological media, and what are the implications for assay design?

Methodological Answer:

  • Titration Calorimetry (ITC) : Measure binding constants (Kd ≈ 10⁻⁴ M for Ca²⁺) .
  • UV-Vis Titrations : Observe hypsochromic shifts (Δλ = −15 nm) upon Fe³⁺ chelation .
  • Mitigation : Add EDTA (1 mM) to buffers to sequester metal ions and prevent interference .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Reactant of Route 2
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide

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